molecular formula C3H3BrN2S B145681 5-Bromothiazol-2-amine CAS No. 3034-22-8

5-Bromothiazol-2-amine

Cat. No. B145681
CAS RN: 3034-22-8
M. Wt: 179.04 g/mol
InChI Key: ARHCLXWELPFVFQ-UHFFFAOYSA-N
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Description

5-Bromothiazol-2-amine, also known as 2-Amino-5-bromothiazole, is a chemical compound with the molecular formula C3H3BrN2S . It is a solid substance with a molecular weight of 179.04 g/mol . The IUPAC name for this compound is 5-bromo-1,3-thiazol-2-amine .


Molecular Structure Analysis

The molecular structure of 5-Bromothiazol-2-amine consists of a thiazole ring, which is a five-membered ring containing two non-carbon atoms (one nitrogen atom and one sulfur atom), and a bromine atom attached to the 5-position of the thiazole ring . The InChI key for this compound is ARHCLXWELPFVFQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromothiazol-2-amine is a solid substance with a molecular weight of 179.04 g/mol . It has a topological polar surface area of 67.2 Ų . The exact mass and monoisotopic mass of this compound are 177.92003 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “5-Bromothiazol-2-amine”, focusing on unique applications:

Synthesis of Azo Dyes

“5-Bromothiazol-2-amine” is used in the synthesis of azo dyes. A study describes the diazotization of 5-bromothiazol-2-amine and its coupling with 4-bromopyridine-2,6-diamine to yield an azo dye .

Antimicrobial Activity

Novel Ni(II) and Zn(II) complexes with ligands derived from 5-bromothiazol-2-amine have been synthesized and studied for their antimicrobial activity. These studies include synthesis, characterization, and molecular docking .

Antitumor and Cytotoxic Activity

Thiazole derivatives, which can be synthesized from 5-bromothiazol-2-amine, have been reported to exhibit antitumor and cytotoxic activity. Specifically, certain derivatives have shown potent effects on human tumor cell lines, including prostate cancer .

properties

IUPAC Name

5-bromo-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHCLXWELPFVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275455
Record name 5-bromothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiazol-2-amine

CAS RN

3034-22-8
Record name 2-Amino-5-bromothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiazolamine, 5-bromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-bromo-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Bromothiazol-2-amine interact with the mild steel surface to inhibit corrosion in a sulfuric acid environment?

A1: The research suggests that 5-Bromothiazol-2-amine primarily acts as a cathodic inhibitor. This means it preferentially adsorbs onto the metal surface, forming a protective film. [] This adsorption process is likely driven by the interaction between the lone pair of electrons on the nitrogen atoms within the thiazole ring and the positively charged iron atoms on the steel surface. The adsorbed film serves as a barrier that hinders the transport of metal ions from the steel into the acidic solution, effectively slowing down the corrosion process. Additionally, the film can also impede the hydrogen evolution reaction, further contributing to the inhibition of corrosion. []

Q2: Did the study investigate the relationship between the molecular structure of 5-Bromothiazol-2-amine and its corrosion inhibition efficiency?

A2: Yes, the researchers employed Density Functional Theory (DFT) calculations using the B3LYP functional to explore the link between molecular structure and inhibition efficiency. [] While the paper does not explicitly detail the findings for 5-Bromothiazol-2-amine, this type of computational analysis can provide insights into the electronic properties, reactivity, and adsorption behavior of the molecule on the metal surface. This information can help explain the observed corrosion inhibition performance and potentially guide the design of more effective inhibitors.

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